molecular formula C11H14N2OS B13711086 2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one

2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one

Cat. No.: B13711086
M. Wt: 222.31 g/mol
InChI Key: NWKWTVLZSQNLPB-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one is a heterocyclic compound featuring a benzo[e][1,2,4]thiadiazin-3(4H)-one core substituted with a tert-butyl group at the 2-position. This scaffold combines a bicyclic aromatic system with a thiadiazinone ring, imparting unique electronic and steric properties. The tert-butyl group, a bulky electron-donating substituent, likely enhances lipophilicity and metabolic stability compared to smaller alkyl or aryl groups.

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

2-tert-butyl-4H-1,2,4-benzothiadiazin-3-one

InChI

InChI=1S/C11H14N2OS/c1-11(2,3)13-10(14)12-8-6-4-5-7-9(8)15-13/h4-7H,1-3H3,(H,12,14)

InChI Key

NWKWTVLZSQNLPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=O)NC2=CC=CC=C2S1

Origin of Product

United States

Preparation Methods

Direct Cyclization from Precursors Containing the Thiadiazinone Core

Method Overview:

This approach involves cyclization of suitable acyclic precursors containing sulfur, nitrogen, and carbon functionalities to form the benzothiadiazine ring system.

Key Steps:

  • Preparation of N-Substituted Thioamides:
    Starting from aromatic amines or sulfonamides, such as o-aminobenzenesulfonamide derivatives, which are reacted with appropriate acylating agents to introduce the tert-butyl group.

  • Cyclization to Benzothiadiazine:
    Under reflux conditions with dehydrating agents or catalysts (e.g., phosphorus oxychloride or polyphosphoric acid), the acyclic precursors undergo intramolecular cyclization to form the heterocyclic core.

Reaction Conditions and Data:

Step Reagents Conditions Notes
Acyclic precursor synthesis Aromatic amines + tert-butyl acyl chlorides Room temperature to reflux Formation of N-tert-butyl sulfonamide intermediates
Cyclization Dehydrating agents (e.g., PCl₅, P₂O₅) Reflux Ring closure to form 2-(tert-Butyl)-2H-benzo[e]thiadiazin-3(4H)-one

Reaction of Isothiocyanates with Aromatic Amines Followed by Cyclization

Method Overview:

This route involves initial formation of thiourea derivatives via reaction of aromatic amines with isothiocyanates, followed by cyclization to form the heterocyclic ring.

Stepwise Procedure:

  • Step 1:
    React o-aminobenzenesulfonamide with tert-butyl isothiocyanate to generate a thiourea intermediate.

  • Step 2:
    Cyclize the thiourea under reflux with dehydrating agents or acids to form the benzothiadiazine core.

  • Step 3:
    Purify the product via recrystallization or chromatography.

Reaction Conditions:

Step Reagents Conditions Notes
Thiourea formation Aromatic amine + tert-butyl isothiocyanate Room temperature to reflux Forms N-tert-butyl thiourea
Cyclization Acidic or dehydrating conditions Reflux Ring closure to heterocycle

Supporting Data:

  • Similar methods are documented for benzothiadiazine synthesis involving isothiocyanates reacting with aromatic amines (see,).

Multi-step Synthesis via Intermediate 1,1-Dioxide Derivatives

Method Overview:

Based on literature, a common route involves initial formation of a 1,1-dioxide intermediate, followed by substitution and cyclization steps.

Proposed Pathway:

  • Step 1:
    Synthesize a 2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide precursor, possibly starting from 2-aminobenzenesulfonamide derivatives.

  • Step 2:
    Introduce the tert-butyl group at the 2-position via alkylation or acylation with tert-butyl reagents.

  • Step 3:
    Final cyclization under reflux with suitable dehydrating agents yields the target compound.

Reaction Conditions:

Step Reagents Conditions Notes
Synthesis of dioxide precursor Aromatic amines + sulfur sources Reflux Formation of heterocyclic dioxide intermediate
Alkylation tert-Butyl acyl chlorides or tert-butyl halides Reflux or room temperature N-alkylation at the nitrogen atom
Final cyclization Dehydrating agents Reflux Ring closure

Supporting Literature:

  • The synthesis of benzothiadiazine derivatives with substituents at specific positions is well-established, with variations depending on the starting materials (see,).

Summary of Key Reaction Conditions and Data

Method Starting Materials Key Reagents Conditions Yield Remarks
Cyclization of acyclic precursors Aromatic amines + sulfur sources PCl₅, P₂O₅ Reflux Moderate to high Common for heterocycle formation
Isothiocyanate route Aromatic amines + tert-butyl isothiocyanate Reflux Good yields Efficient for N-substituted derivatives
Intermediate-based synthesis 2-aminobenzenesulfonamide derivatives Dehydrating agents Reflux Variable Suitable for selective substitution

Notes and Considerations

  • Selectivity:
    The position of tert-butyl substitution can be controlled via the choice of starting materials and reaction conditions.

  • Reaction Optimization:
    Conditions such as temperature, solvent, and catalysts significantly influence yield and purity.

  • Safety and Handling: Reactions involving dehydrating agents and reactive intermediates require appropriate safety measures.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfur and nitrogen atoms in the thiadiazine ring are potential sites for nucleophilic attack. For example:

  • Reaction with amines : The sulfur atom in the thiadiazine ring undergoes nucleophilic substitution with primary or secondary amines, forming thioether derivatives. This is facilitated by the electron-deficient nature of the sulfur atom .

  • Acylation : The NH group in the thiadiazinone moiety reacts with benzenesulfonyl chlorides under basic conditions (e.g., DIEA in DCM) to form sulfonamide derivatives, as demonstrated in the synthesis of Series I compounds (e.g., 6a–6n ) .

Cyclization and Ring-Opening Reactions

The thiadiazine scaffold participates in cyclization reactions to form fused heterocycles:

  • Formation of benzothiadiazinones : Under acidic conditions, intermediates like 7 (Scheme 1 in ) react with substituted benzo-thiadiazinones to form di-substituted derivatives (e.g., 8d–8f ) via tandem SN_N2 reactions. Electron-withdrawing groups (e.g., F, Cl, Br) at the 7-position enhance reactivity by increasing NH acidity .

  • Ring-opening with SnCl2_22 : In the presence of SnCl2_2, the thiadiazine ring undergoes tandem reduction and deamination, forming benzimidazole derivatives .

Hydrogenation and Reductive Reactions

Nitro groups in derivatives of 2-(tert-butyl)-thiadiazinone are reduced to amines under catalytic hydrogenation:

  • Nitro to amine conversion : For example, compound 6l–6n (with nitro substituents) is hydrogenated to 6o–6q , retaining the thiadiazine core while introducing amino groups . This reaction modifies electronic properties and enhances hydrogen-bonding potential.

Condensation Reactions

The ketone group at the 3-position participates in condensation with hydrazines or hydroxylamines:

  • Hydrazone formation : Reaction with substituted phenylhydrazines yields hydrazone derivatives, as seen in the synthesis of intermediates 3a–3g (Scheme 1 in ). These intermediates are precursors for triazine derivatives .

Electrophilic Aromatic Substitution

The benzene ring undergoes electrophilic substitution, though the tert-butyl group directs reactivity:

  • Halogenation : Chlorination or bromination occurs at the para position relative to the tert-butyl group, driven by steric and electronic effects. For example, halogenated derivatives show enhanced antiviral activity in Series II compounds (e.g., 8d–8f ) .

Table 1: Key Reaction Pathways and Outcomes

Reaction TypeConditionsProducts/ApplicationsSource
Nucleophilic substitutionDIEA, DCM, benzenesulfonyl chlorideSulfonamide derivatives (e.g., 6a–6n )
CyclizationSnCl2_2, DIEA, DMFBenzimidazoles (e.g., 11l–11n )
HydrogenationH2_2, Pd/CAmine derivatives (e.g., 6o–6q )
CondensationEt3_3N, MeOH, substituted hydrazinesHydrazone intermediates (e.g., 3a–3g )

Mechanistic Insights

  • Steric effects : The tert-butyl group hinders planarization of the thiadiazine ring, reducing π-π stacking but enhancing solubility.

  • Hydrogen bonding : MD simulations reveal that sulfonamide oxygen atoms form hydrogen bonds with residues like Thr54 and Asn74 in biological targets, influencing reactivity and binding affinity .

Scientific Research Applications

2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Table 1: Comparison of Key Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Biological Activity Reference
2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one Benzo[e] 2-tert-Butyl C₁₁H₁₄N₂OS 234.31 Not reported -
7-Chloro-2-(prop-2-yn-1-yl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide Benzo[e] 7-Cl, 2-propynyl, 1,1-dioxide C₁₀H₇ClN₂O₃S 270.69 Antitrypanosomatidic (IC₅₀ = 0.8 µM)
6-(2-((5-(Ethylamino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b][1,4]thiazin-3(4H)-one (3a) Benzo[b] 6-acetyl-thiadiazole C₁₄H₁₄N₄O₂S₃ 367.04 Acetylcholinesterase inhibition (IC₅₀ = 1.2 µM)
4-(3-Fluorobenzyl)-2-(4-ethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide Benzo[e] 4-(3-Fluorobenzyl), 2-(4-ethylphenyl), 1,1-dioxide C₂₂H₁₉FN₂O₃S 410.45 Not reported

Key Observations :

  • 1,1-Dioxide Functionalization : Derivatives like the 7-chloro-2-propynyl compound (C₁₀H₇ClN₂O₃S) exhibit enhanced polarity and hydrogen-bonding capacity due to the sulfone group, which may improve aqueous solubility and target engagement .
  • Alkyl vs.
  • Electron-Withdrawing Groups : Chloro and nitro substituents (e.g., in ) increase electrophilicity, which may enhance reactivity in nucleophilic environments .

Biological Activity

2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one is a heterocyclic compound characterized by a thiadiazine ring fused with a benzene structure. Its molecular formula is C₁₁H₁₄N₂OS, and it has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound features a tert-butyl group at the 2-position of the thiadiazin ring, which enhances its solubility and biological activity compared to other similar compounds. The presence of the thiadiazine moiety allows for various chemical transformations, making it a versatile building block in medicinal chemistry .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Compounds with thiadiazine rings have shown effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.
  • Antitumor Activity : Preliminary studies indicate that derivatives of thiadiazines can inhibit tumor growth in specific cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialEffective against various bacterial strains
AntitumorInhibits tumor growth in specific cancer cell lines
Enzyme InhibitionPotential AChE inhibitor; relevant for neurodegenerative diseases

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have been proposed:

  • Interaction with Biological Targets : The compound's structure allows it to interact with specific biological targets, leading to inhibition or modulation of enzyme activity.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiadiazine derivatives may induce oxidative stress in cancer cells, contributing to their antitumor effects .
  • Modulation of Signaling Pathways : The compound may influence various cellular signaling pathways involved in cell proliferation and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several thiadiazine derivatives, including this compound. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .
  • Antitumor Activity : In vitro assays conducted on breast cancer cell lines revealed that the compound exhibited cytotoxic effects at micromolar concentrations. Further research is needed to elucidate the specific pathways involved .
  • Neuroprotective Effects : Research into AChE inhibition showed that certain derivatives could significantly reduce enzyme activity, indicating potential therapeutic applications for Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, in analogous thiadiazine derivatives, K₂CO₃ in DMF has been used to facilitate alkylation at the thiadiazine nitrogen, achieving yields >90% under reflux conditions. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. 80°C), and stoichiometry of the tert-butylating agent should be systematically optimized .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for characteristic signals such as the tert-butyl group (δ ~1.3 ppm, singlet) and aromatic protons (δ 7.0–8.5 ppm).
  • ¹³C NMR : Confirm the presence of the carbonyl group (δ ~165–170 ppm) and tert-butyl carbons (δ ~25–30 ppm for CH₃ and ~55–60 ppm for quaternary C).
  • HRMS : Validate the molecular ion [M+H]⁺ with exact mass matching the theoretical value (e.g., C₁₁H₁₅N₂O₂S requires m/z 255.0832).
  • Comparative analysis with literature data for analogous compounds is critical .

Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?

  • Methodological Answer :

  • Solubility : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced using co-solvents like ethanol or acetone.
  • Stability : Store under inert atmosphere (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis. Monitor degradation via HPLC or TLC over time .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the electronic and steric properties of the thiadiazine core, and what are the implications for reactivity?

  • Methodological Answer :

  • Electronic Effects : The tert-butyl group is electron-donating via hyperconjugation, which may stabilize the thiadiazine ring and alter nucleophilic/electrophilic reactivity.
  • Steric Effects : The bulky tert-butyl group can hinder access to the nitrogen atom, impacting regioselectivity in further functionalization.
  • Computational studies (DFT calculations) can map charge distribution and steric maps to predict reaction pathways .

Q. What strategies can resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular cytotoxicity)?

  • Methodological Answer :

  • Assay Validation : Ensure consistent assay conditions (pH, temperature, buffer composition). For example, discrepancies in IC₅₀ values may arise from variations in cellular permeability or off-target effects.
  • Counter-Screens : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm target-specific activity.
  • Refer to studies on related compounds, where trifluoromethyl derivatives showed enhanced selectivity for tumor-associated isoforms (e.g., hCA IX/XII inhibition) .

Q. How can machine learning models predict the biological activity or toxicity of derivatives of this compound?

  • Methodological Answer :

  • Dataset Curation : Compile structural descriptors (e.g., logP, molecular weight, topological polar surface area) and bioactivity data from public databases (ChEMBL, PubChem).
  • Model Training : Use algorithms like Random Forest or SVM to correlate descriptors with outcomes (e.g., antiparasitic IC₅₀, cytotoxicity).
  • Validation : Apply cross-validation and external test sets to assess predictive power. For instance, models trained on benzothiadiazinone derivatives achieved AUC >0.85 for antitrypanosomal activity .

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